molecular formula C7H8ClNS B11765343 2-Chloro-5-cyclobutylthiazole

2-Chloro-5-cyclobutylthiazole

Cat. No.: B11765343
M. Wt: 173.66 g/mol
InChI Key: PNUUQHCGYBEYST-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclobutylthiazole is a heterocyclic organic compound with the molecular formula C7H8ClNS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclobutylthiazole typically involves the reaction of cyclobutylamine with 2-chlorothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclobutylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-amino-5-cyclobutylthiazole or 2-thio-5-cyclobutylthiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-chloro-5-cyclobutylthiazolidine.

Scientific Research Applications

2-Chloro-5-cyclobutylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclobutylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chloromethylthiazole
  • 2-Chloro-5-methylthiazole
  • 2-Chloro-5-ethylthiazole

Uniqueness

2-Chloro-5-cyclobutylthiazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-chloro-5-cyclobutyl-1,3-thiazole

InChI

InChI=1S/C7H8ClNS/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2

InChI Key

PNUUQHCGYBEYST-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(S2)Cl

Origin of Product

United States

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